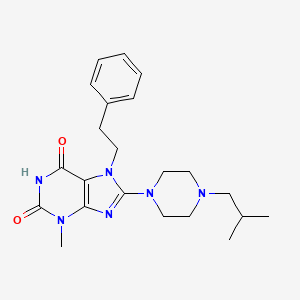

8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 902307-27-1

Cat. No.: VC7792909

Molecular Formula: C22H30N6O2

Molecular Weight: 410.522

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 902307-27-1 |

|---|---|

| Molecular Formula | C22H30N6O2 |

| Molecular Weight | 410.522 |

| IUPAC Name | 3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione |

| Standard InChI | InChI=1S/C22H30N6O2/c1-16(2)15-26-11-13-27(14-12-26)21-23-19-18(20(29)24-22(30)25(19)3)28(21)10-9-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30) |

| Standard InChI Key | VVFAOQSHVPARNE-UHFFFAOYSA-N |

| SMILES | CC(C)CN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |

Introduction

Molecular Composition

-

Chemical Formula: C20H30N6O2

-

Molecular Weight: Approximately 386.5 g/mol

-

Functional Groups:

-

Purine core structure with substitutions at positions 7 and 8.

-

Piperazine ring substituted with an isobutyl group.

-

Phenethyl chain attached to the purine scaffold.

-

Dione groups at positions 2 and 6.

-

Structural Features

The compound features a purine nucleus, which is a bicyclic aromatic heterocycle. The presence of the piperazine moiety and phenethyl side chain suggests enhanced lipophilicity and potential biological activity due to receptor binding capabilities.

Pharmacological Significance

-

Purine Derivatives: Compounds with purine scaffolds are often investigated for their roles as adenosine receptor modulators, phosphodiesterase inhibitors, or kinase inhibitors.

-

Piperazine Substitution: The piperazine group is commonly found in bioactive molecules, enhancing solubility and receptor-binding affinity.

-

Therapeutic Potential:

-

May act as a CNS-active agent due to the lipophilic phenethyl group.

-

Could be explored for anti-inflammatory or antiviral properties based on structural similarities to other purine derivatives.

-

Hypothetical Mechanisms of Action

Given its structural resemblance to xanthine derivatives (e.g., caffeine or theophylline), this compound might interact with adenosine receptors or inhibit phosphodiesterase enzymes, affecting cyclic AMP levels.

General Synthetic Strategy

-

Purine Core Formation:

-

Start with commercially available xanthine derivatives or synthesize the purine core via cyclization reactions involving urea and malonic acid derivatives.

-

-

Substitution at Position 7:

-

Introduce the phenethyl group via alkylation using phenethyl bromide under basic conditions.

-

-

Piperazine Functionalization:

-

Attach the piperazine ring at position 8 through nucleophilic substitution using an appropriate halogenated precursor.

-

-

Final Functionalization:

-

Add the isobutyl group to the piperazine nitrogen using reductive alkylation techniques.

-

Challenges in Synthesis

-

Maintaining regioselectivity during substitutions on the purine ring.

-

Optimizing reaction conditions to avoid overalkylation or side reactions.

Hypothetical Studies

To determine its pharmacological profile, the following studies could be conducted:

-

In Vitro Assays:

-

Binding affinity to adenosine receptors (A1, A2A).

-

Phosphodiesterase inhibition assays.

-

-

In Vivo Studies:

-

CNS activity evaluation for potential anxiolytic or stimulant effects.

-

Anti-inflammatory activity in animal models.

-

Toxicity and Safety

Preliminary toxicity studies would assess cytotoxicity in cell lines and acute toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume